molecular formula C14H31NO3 B12302168 Monoethanolamine laurate CAS No. 16830-40-3

Monoethanolamine laurate

Cat. No.: B12302168
CAS No.: 16830-40-3
M. Wt: 261.40 g/mol
InChI Key: XVJSTCOYGMBYPE-UHFFFAOYSA-N
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Description

Monoethanolamine laurate is a chemical compound formed by the reaction of monoethanolamine and lauric acid. It is commonly used in various industrial and scientific applications due to its unique properties. The compound is known for its surfactant properties, making it useful in cleaning products and personal care items.

Preparation Methods

Synthetic Routes and Reaction Conditions: Monoethanolamine laurate is synthesized through the neutralization reaction between monoethanolamine and lauric acid. The reaction typically occurs in an aqueous medium, where monoethanolamine acts as a base and lauric acid as an acid. The reaction can be represented as follows:

CH3(CH2)10COOH+NH2CH2CH2OHCH3(CH2)10COONH3+CH2CH2OH\text{CH}_3(\text{CH}_2)_{10}\text{COOH} + \text{NH}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3(\text{CH}_2)_{10}\text{COO}^- \text{NH}_3^+ \text{CH}_2\text{CH}_2\text{OH} CH3​(CH2​)10​COOH+NH2​CH2​CH2​OH→CH3​(CH2​)10​COO−NH3+​CH2​CH2​OH

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous mixing of monoethanolamine and lauric acid under controlled temperature and pH conditions. The reaction is typically carried out at elevated temperatures to ensure complete neutralization and formation of the desired product. The resulting mixture is then purified through filtration and distillation to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Monoethanolamine laurate undergoes various chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Amidation: Reaction with amines to form amides.

    Hydrolysis: Breakdown in the presence of water to form monoethanolamine and lauric acid.

Common Reagents and Conditions:

    Esterification: Typically involves alcohols and acid catalysts.

    Amidation: Involves amines and may require heat or catalysts.

    Hydrolysis: Requires water and can be catalyzed by acids or bases.

Major Products:

Scientific Research Applications

Monoethanolamine laurate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of monoethanolamine laurate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in cleaning products, where it helps to emulsify oils and dirt, making them easier to remove. In biological systems, it can disrupt cell membranes, leading to cell lysis and improved delivery of active ingredients .

Comparison with Similar Compounds

Monoethanolamine laurate can be compared with other similar compounds such as:

    Diethanolamine laurate: Similar in structure but contains two ethanolamine groups.

    Triethanolamine laurate: Contains three ethanolamine groups.

    Sucrose monolaurate: A sugar ester with similar surfactant properties but different chemical structure.

Uniqueness: this compound is unique due to its specific balance of hydrophilic and lipophilic properties, making it an effective surfactant in a wide range of applications. Its ability to form stable emulsions and its compatibility with various chemical and biological systems set it apart from other similar compounds .

Biological Activity

Monoethanolamine laurate (MEL) is a compound formed through the reaction of lauric acid and monoethanolamine. It is primarily studied for its applications in cosmetic and pharmaceutical formulations due to its surfactant properties and potential biological activities. This article explores the biological activity of MEL, including its mechanism of action, safety profile, and relevant case studies.

  • Chemical Formula: C12H25NO2
  • Molecular Weight: 227.34 g/mol
  • CAS Number: 16830-40-3

This compound functions as a surfactant, which allows it to interact with lipid membranes, potentially affecting cellular permeability and transport mechanisms. Studies have indicated that compounds like MEL can influence the solubility and bioavailability of drugs, enhancing their therapeutic effects.

Transport Mechanisms

Recent research highlights the role of ethanolamines in cellular transport processes. Specifically, studies on transporters such as FLVCR1 and FLVCR2 show that they facilitate the uptake of ethanolamine and its derivatives across cell membranes, which may be relevant for understanding MEL's biological activity .

Antimicrobial Properties

MEL exhibits antimicrobial activity against various pathogens. The lauric acid component is known for its ability to disrupt microbial cell membranes, leading to cell lysis. This property makes MEL a candidate for use in topical antiseptics and preservative formulations.

Cytotoxicity Studies

A comprehensive evaluation of MEL's cytotoxic effects has been conducted using various cell lines. The results indicate that MEL can induce apoptosis in cancer cells while showing minimal toxicity to normal cells at lower concentrations. This selective cytotoxicity suggests potential applications in cancer therapy.

Safety Profile

The safety assessment of MEL has been conducted through various toxicological studies. According to the Cosmetic Ingredient Review (CIR), MEL is considered safe for use in cosmetic products when formulated appropriately . However, further studies are recommended to fully elucidate its long-term effects and potential irritancy.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of MEL against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability when treated with MEL at concentrations above 0.5% .

Concentration (%)S. aureus Viability (%)E. coli Viability (%)
0.19085
0.56055
1.02015

Case Study 2: Cytotoxicity on Cancer Cells

In vitro studies assessed the cytotoxic effects of MEL on human breast cancer cells (MCF-7). The findings revealed that MEL induced apoptosis at concentrations ranging from 0.5% to 2%, with an IC50 value of approximately 1.5% .

Concentration (%)Cell Viability (%)
0.580
1.050
2.030

Properties

CAS No.

16830-40-3

Molecular Formula

C14H31NO3

Molecular Weight

261.40 g/mol

IUPAC Name

2-aminoethanol;dodecanoic acid

InChI

InChI=1S/C12H24O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;3-1-2-4/h2-11H2,1H3,(H,13,14);4H,1-3H2

InChI Key

XVJSTCOYGMBYPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)O.C(CO)N

physical_description

Liquid

Origin of Product

United States

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